

synthesis of 1-Chloro-3-(2-nitrovinyl)benzene from 3-chlorobenzaldehyde

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Compound of Interest

Compound Name: 1-Chloro-3-(2-nitrovinyl)benzene

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An In-depth Technical Guide on the Synthesis of **1-Chloro-3-(2-nitrovinyl)benzene** from 3-Chlorobenzaldehyde

This guide provides a comprehensive overview of the synthesis of **1-Chloro-3-(2-nitrovinyl)benzene**, a valuable chemical intermediate, from 3-chlorobenzaldehyde. The primary synthetic route discussed is the Henry reaction, a classic C-C bond-forming reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview

The synthesis of **1-Chloro-3-(2-nitrovinyl)benzene** from 3-chlorobenzaldehyde is most commonly achieved through a Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane. The initial product is a β -nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final product, (E)-**1-Chloro-3-(2-nitrovinyl)benzene**.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (E)-**1-Chloro-3-(2-nitrovinyl)benzene**.

Parameter	Value	Reference
Molecular Formula	C ₈ H ₆ ClNO ₂	N/A
Molecular Weight	183.59 g/mol	N/A
Physical Appearance	Yellow viscous oil	N/A
Reported Yield	3%	N/A
Thin-Layer Chromatography (TLC)	R _f = 0.33 (10% EtOAc in hexanes)	N/A

Experimental Protocol

The following is a representative experimental protocol for the synthesis of β -nitrostyrenes via a Henry reaction, which can be adapted for the synthesis of **1-Chloro-3-(2-nitrovinyl)benzene**.

Materials:

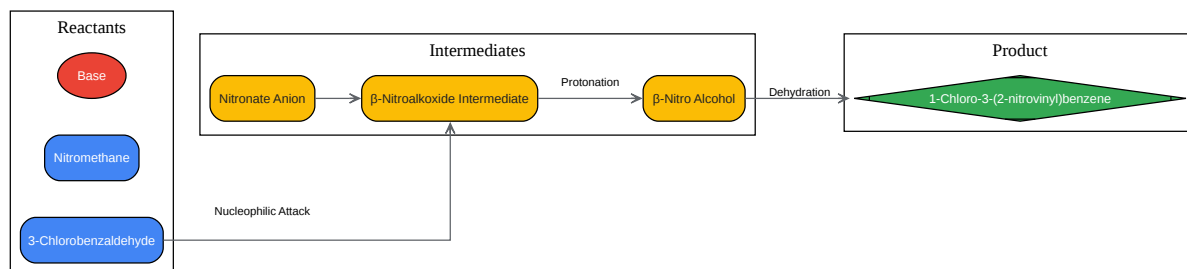
- 3-Chlorobenzaldehyde
- Nitromethane
- Ammonium acetate
- Glacial acetic acid
- 3 Å Molecular sieves
- Sodium carbonate (Na₂CO₃)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Water

Procedure:

- In a round-bottom flask, dissolve 3-chlorobenzaldehyde (1 equivalent) and ammonium acetate (1 equivalent) in nitromethane (approximately 5 equivalents) and glacial acetic acid.
- Add a few 3 Å molecular sieves to the mixture to aid in the removal of water formed during the reaction.
- Reflux the reaction mixture with stirring for 1 hour.
- After cooling to room temperature, remove the molecular sieves by filtration.
- Neutralize the reaction mixture by adding it to a suspension of sodium carbonate in water.
- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude product may be further purified by column chromatography on silica gel.

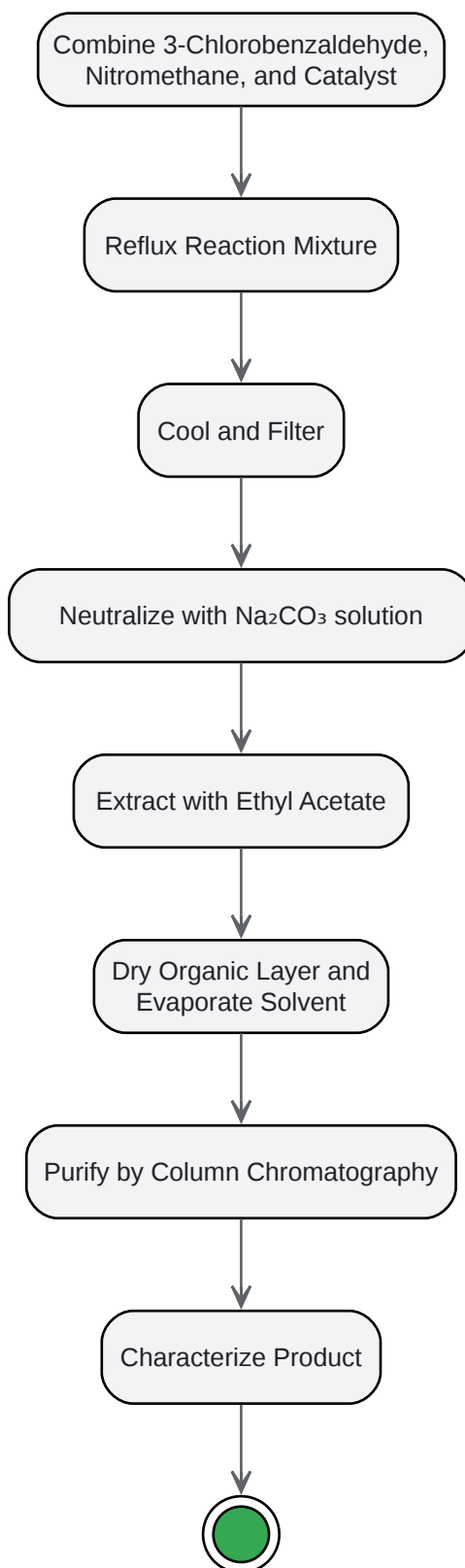
Reaction Mechanism and Experimental Workflow

The synthesis of **1-Chloro-3-(2-nitrovinyl)benzene** from 3-chlorobenzaldehyde via the Henry reaction proceeds through a well-established mechanism. The experimental workflow involves reaction setup, monitoring, workup, and purification.



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Caption: Reaction mechanism for the synthesis of **1-Chloro-3-(2-nitrovinyl)benzene**.



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Caption: General experimental workflow for the synthesis and purification.

Spectroscopic Data

While specific spectroscopic data for **1-Chloro-3-(2-nitrovinyl)benzene** is not readily available in the searched literature, data for the closely related isomer, 1-Chloro-4-(2-nitrovinyl)benzene, is provided for reference. It is crucial to obtain and analyze the actual spectra for the 3-chloro isomer for unambiguous characterization.

Reference Data for 1-Chloro-4-(2-nitrovinyl)benzene:

- ^1H NMR (400 MHz, CDCl_3) δ (ppm): 7.94 (d, $J = 13.7$ Hz, 1H), 7.56 (d, $J = 13.7$ Hz, 1H), 7.48 (d, $J = 8.6$ Hz, 2H), 7.41 (d, $J = 8.6$ Hz, 2H).^[1]
- $^{13}\text{C}\{^1\text{H}\}$ NMR (101 MHz, CDCl_3) δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.^[1]
- Mass Spectrometry (CI) for $\text{C}_8\text{H}_6\text{ClNO}_2$: $m/z = 226$, 224 $[\text{M}+41]^+$, 214, 212 $[\text{M}+29]^+$, 186, 184 $[\text{M}+1]^+$, 143, 141.

Note: The provided spectroscopic data is for the 4-chloro isomer and should be used for comparative purposes only. Actual characterization of **1-Chloro-3-(2-nitrovinyl)benzene** requires obtaining its specific spectral data. High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the elemental composition of the synthesized product.

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References

- 1. scribd.com [scribd.com]
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